Radicamine A
Description
Radicamine A is a polyhydroxylated pyrrolidine alkaloid first isolated from Lobelia chinensis Lour. (Campanulaceae), a plant traditionally used in Asian medicine for its antidiabetic properties . Structurally, it features a 2-aryl polyhydroxy pyrrolidine scaffold with four contiguous stereocenters, contributing to its biological activity and stereochemical complexity . This compound is recognized as a competitive α-glucosidase inhibitor, targeting enzymes like human lysosomal acid-alpha glucosidase (PDB ID: 5NN8) to delay carbohydrate digestion and reduce postprandial hyperglycemia . Its IC50 value against α-glucosidase is reported at 54.6 μg/mL, demonstrating potency comparable to clinical agents like acarbose .

Properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-(3-hydroxy-4-methoxyphenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO5/c1-18-9-3-2-6(4-8(9)15)10-12(17)11(16)7(5-14)13-10/h2-4,7,10-17H,5H2,1H3/t7-,10-,11-,12-/m0/s1 |
InChI Key |
NEAQPVOYHYPSER-BVALORAHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H](N2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(C(N2)CO)O)O)O |
Synonyms |
radicamine A |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
-
Antidiabetic Activity :
Radicamine A has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels. Molecular docking studies have demonstrated that this compound binds effectively to the active site of human lysosomal acid α-glucosidase, suggesting its potential utility in diabetes management . -
Hypotensive Effects :
Research indicates that this compound exhibits hypotensive properties without affecting the central nervous system. This characteristic may make it a candidate for treating hypertension alongside diabetes . -
Antioxidant Activity :
Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in diabetic patients .
Case Studies and Research Findings
- In Silico Studies : A study utilizing molecular docking techniques revealed that this compound exhibits favorable binding interactions with α-glucosidase, with calculated interaction energies suggesting strong inhibitory potential . This computational approach supports the hypothesis that this compound could be developed as a therapeutic agent for diabetes management.
- Comparative Metabolomic Studies : Research involving comparative metabolomics has shown that this compound can significantly alter metabolic pathways associated with glucose metabolism. These findings indicate its potential role in modulating metabolic responses in diabetic conditions .
Data Table: Summary of Research Findings on this compound
Comparison with Similar Compounds
Radicamine B
A structural analogue from Lobelia chinensis, Radicamine B shares the pyrrolidine core but differs in hydroxylation patterns. Despite structural similarity, Radicamine B exhibits significantly lower α-glucosidase inhibitory activity (IC50 = 123 μg/mL) . Molecular docking studies reveal weaker binding energy (-54.82 kcal/mol for Radicamine A vs. -36.33 kcal/mol for Radicamine B), attributed to reduced hydrogen bonding with key residues (Asp282, Asp616) in the enzyme’s active site .
Codonopsinol (Compound 94)
Isolated from Codonopsis clematidea, codonopsinol shares a 2-aryl polyhydroxy pyrrolidine skeleton but lacks stereochemical congruence with this compound. In vitro assays show codonopsinol’s α-glucosidase inhibitory activity is half that of this compound, emphasizing the role of absolute configuration in efficacy .
Schulzeines A–C
Activity and Selectivity
Table 1: Comparative α-Glucosidase Inhibitory Activity
*Estimated from relative activity data ; †Converted from nM (48 nM ≈ 0.048 μg/mL assuming MW ~500 Da).
Pharmacokinetic and Toxicity Profiles
Table 2: ADMET Properties of this compound and Analogues
| Parameter | This compound | Radicamine B | Codonopsinol | Acarbose |
|---|---|---|---|---|
| Water Solubility | Moderate | Low | Moderate | High |
| Log P | 1.2 | 2.8 | 1.5 | -3.1 |
| BBB Penetration* | 3.2 | 2.9 | 3.1 | 1.0 |
| CYP2D6 Inhibition | Low | Moderate | Low | None |
| Hepatotoxicity | Low | Moderate | Low | None |
*Blood-brain barrier penetration score (0–5; higher = better penetration) .
This compound exhibits favorable absorption (Caco-2 permeability = 0.8 × 10<sup>-6</sup> cm/s) and plasma protein binding (85%), outperforming Radicamine B (binding = 92%, slower absorption) .
Preparation Methods
Nitrone Cycloadditions
The D-xylose and D-arabinose routes rely on nitrone intermediates for stereochemical control. The nitrone’s planar geometry allows nucleophiles to attack from the less hindered face, dictating the C-5 configuration. For example, aryl Grignard reagents add anti to the nitrone’s oxygen, ensuring the correct (R)-configuration at C-5.
Reductive Amination
Hydrogenation of imine intermediates using Pd/C or Raney Ni ensures cis-dihydroxylation, critical for the (3R,4R)-stereochemistry. Competing pathways, such as over-reduction to amines, are mitigated by optimizing H₂ pressure and catalyst loading.
Protecting Group Dynamics
Benzyl ethers and silyl groups are preferred for hydroxyl protection due to their orthogonal deprotection conditions. For instance, benzyl groups are removed via hydrogenolysis, while tert-butyldimethylsilyl ethers require fluoride ions.
Comparative Analysis of Synthetic Routes
The D-xylose route remains the gold standard for enantiopure this compound, while the D-mannitol approach offers cost advantages. The D-arabinose pathway, though lower-yielding, enables fluorination for structure-activity studies.
Challenges in Synthesis
Epimerization at C-2 and C-5
Basic conditions during deprotection or hydrogenolysis risk epimerization at C-2 and C-5. Strategies include using mild acids (e.g., Amberlyst-15) and low-temperature hydrogenation.
Purification of Polar Intermediates
This compound’s high polarity complicates chromatographic separation. Reverse-phase HPLC with C18 columns and aqueous methanol gradients is employed for final purification.
Applications in Medicinal Chemistry
This compound’s α-glucosidase inhibition (IC₅₀ = 0.8 μM) positions it as a lead for antidiabetic agents. Fluorinated derivatives, though less active, provide insights into binding pocket interactions. Recent patents disclose mono-fluorinated analogs with enhanced pharmacokinetic profiles, synthesized via late-stage electrophilic fluorination .
Q & A
Q. How can researchers effectively identify gaps in existing literature on Radicamine A’s pharmacological properties?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed and Web of Science with tailored Boolean queries (e.g., "this compound AND (pharmacokinetics OR mechanism of action)"). Filter results by publication date (last 10 years) and relevance to exclude outdated studies. Use tools like Research Rabbit to map citation networks and identify understudied areas, such as this compound’s interaction with cytochrome P450 enzymes .
发现一个非常好用的科研神器!Research Rabbit for academic research12:35
Q. What experimental designs are recommended for preliminary characterization of this compound’s bioactivity?
- Methodological Answer : Begin with in vitro assays (e.g., cell viability assays, enzyme inhibition studies) using standardized protocols (IC50 determination). Include positive/negative controls and triplicate measurements to ensure reproducibility. Prioritize dose-response curves to establish potency thresholds. For structural analysis, combine NMR and HPLC-MS to confirm purity and stereochemistry .
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
- Methodological Answer : Align hypotheses with observed bioactivity. For example, if this compound inhibits tumor growth in vitro, propose a molecular target (e.g., "this compound suppresses NF-κB signaling via direct binding to IKKβ"). Validate using siRNA knockdown or competitive binding assays. Ensure hypotheses are testable within resource constraints .
Advanced Research Questions
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., cell culture conditions, solvent used for dissolution). Replicate experiments under standardized conditions, controlling for factors like oxygen levels and passage number. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Cross-validate findings with transcriptomic profiling to identify cell line-specific resistance mechanisms .
Q. How can multi-omics approaches elucidate this compound’s polypharmacology?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets from treated vs. untreated models. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed networks. Use machine learning (e.g., random forests) to prioritize high-confidence targets. Validate via CRISPR-Cas9 knockout models .
Q. What criteria ensure ethical rigor in in vivo studies of this compound’s neuroprotective effects?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies: define primary endpoints (e.g., cognitive function via Morris water maze), justify sample size (power analysis), and include sham-operated controls. Use blinding during data collection/analysis. Submit protocols to institutional ethics committees for pre-approval .
Methodological Frameworks
Q. How to apply the FINER criteria to this compound research questions?
- Feasible : Ensure access to specialized instrumentation (e.g., high-content screening systems).
- Interesting : Align with emerging trends (e.g., natural product-derived antivirals).
- Novel : Investigate underexplored analogs (e.g., Radicamine B or C derivatives).
- Ethical : Avoid human trials until robust preclinical safety data exists.
- Relevant : Address therapeutic needs (e.g., antimicrobial resistance) .
Q. What statistical methods validate this compound’s synergistic effects in combination therapies?
- Methodological Answer : Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1). Perform isobolographic analysis for dose-effect relationships. Confirm reproducibility across independent replicates and orthogonal assays (e.g., apoptosis vs. cell cycle arrest) .
Data Reporting and Reproducibility
Q. How to ensure reproducibility in this compound’s synthetic protocols?
Q. What metrics assess the quality of this compound’s computational docking studies?
- Methodological Answer : Report RMSD values for ligand pose validation, docking scores (e.g., AutoDock Vina affinity), and consensus across multiple software (e.g., Schrödinger vs. MOE). Compare with experimental binding assays (e.g., SPR or ITC) .
Contradiction Analysis
Q. How to address discrepancies in this compound’s reported bioavailability across preclinical models?
- Methodological Answer : Conduct species-specific pharmacokinetic studies (rodent vs. non-rodent). Compare formulations (e.g., nanoemulsions vs. free compound). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to humans .
Cross-Disciplinary Integration
Q. What methods integrate ethnopharmacological data into this compound’s research framework?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
